
5-Chloro-2-methoxyphenylboronic acid
Overview
Description
5-Chloro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BClO3 and a molecular weight of 186.40 g/mol . It is a white to off-white crystalline powder . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylboronic acid typically involves the borylation of 2-chloroanisole. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and cost efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxyphenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base to form biaryl compounds .
Common Reagents and Conditions:
Conditions: Reactions are typically carried out at temperatures ranging from 80°C to 120°C under inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Synthetic Routes
The synthesis of 5CMPBA typically involves the borylation of 2-chloroanisole. It is primarily produced using the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides under palladium catalysis, yielding biaryl compounds that serve as intermediates in pharmaceuticals and agrochemicals.
Common Reaction Conditions
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh), KCO | 80-120°C, inert atmosphere | Varies |
Borylation | 2-chloroanisole | Various solvents (e.g., DMF) | High |
Organic Synthesis
5CMPBA is extensively used in organic synthesis for creating complex molecules through cross-coupling reactions. It facilitates the formation of biaryl compounds, which are essential in synthesizing pharmaceuticals and agrochemicals . The unique substitution pattern of 5CMPBA enhances its reactivity and selectivity compared to similar compounds.
Medicinal Chemistry
In medicinal chemistry, boronic acids like 5CMPBA are recognized for their role as enzyme inhibitors and sensor molecules. They exhibit significant potential in treating various diseases due to their ability to interact with biological targets .
Key Therapeutic Areas :
- Diabetes Management : Boronic acids are investigated for their ability to inhibit enzymes involved in glucose metabolism, potentially aiding in diabetes treatment.
- Cardiovascular Diseases : Research indicates that derivatives of boronic acids may be effective in managing conditions such as hypertension and dyslipidemia .
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that 5CMPBA effectively inhibits certain glycosidases, showcasing its potential as a therapeutic agent in managing diabetic complications .
- Cross-Coupling Reactions : In a series of experiments, the use of 5CMPBA in Suzuki-Miyaura reactions led to high yields of desired biaryl products, emphasizing its utility in synthetic organic chemistry .
Industrial Applications
In industrial settings, 5CMPBA is utilized for producing advanced materials, including liquid crystals and polymers. Its application extends to the formulation of agrochemicals that enhance crop yield and resistance against pests .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxyphenylboronic acid in Suzuki-Miyaura reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 2-Methoxy-5-chlorophenylboronic acid
- 3-Chloro-6-methoxyphenylboronic acid
- 5-Chloro-2-methoxybenzoic acid
Uniqueness: 5-Chloro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions . Its chloro and methoxy substituents influence its electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
5-Chloro-2-methoxyphenylboronic acid (CAS No. 89694-48-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a valuable tool in drug development and biochemical research.
- Molecular Formula : C₇H₈BClO₃
- Molecular Weight : 186.40 g/mol
- Melting Point : 134-141 °C
- Purity : ≥97% .
Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with proteins and enzymes involved in critical biological processes:
- Proteasome Inhibition : Similar to other boronic acids, this compound can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins. This mechanism is crucial for inducing apoptosis in cancer cells .
- Anticancer Activity : Studies have shown that derivatives of boronic acids, including this compound, demonstrate selective toxicity towards cancer cells. For instance, it has been noted to exhibit significant cytotoxic effects against breast cancer cell lines .
- Antimicrobial Properties : this compound has been evaluated for its antibacterial properties, particularly against resistant strains such as Pseudomonas aeruginosa. It functions by disrupting biofilm formation, which is critical for bacterial virulence .
Biological Applications
The biological activity of this compound extends across various fields:
- Cancer Therapy : Its role as a proteasome inhibitor positions it as a candidate for developing novel anticancer therapies.
- Antibiotic Development : The compound's ability to inhibit biofilm formation presents opportunities for treating chronic infections caused by biofilm-forming bacteria.
- Drug Design : The unique properties of boronic acids allow for the design of targeted drug delivery systems, particularly in cancer therapy where selectivity is paramount .
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study reported that chalcone derivatives containing boronic acid moieties exhibited enhanced cytotoxicity against human colon carcinoma cells (HCT116) with IC50 values significantly lower than traditional chemotherapeutics .
- A specific derivative showed an IC50 of 3.85 µM, indicating its potential as a lead compound for further development.
- Proteasome Inhibition :
- Antimicrobial Efficacy :
Summary Table of Biological Activities
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVAOHFMSQDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370921 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89694-48-4 | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89694-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boronic acid, B-(5-chloro-2-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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